molecular formula C22H25N3O2S B2753824 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(methylthio)phenyl)propanamide CAS No. 1798540-94-9

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(methylthio)phenyl)propanamide

Cat. No. B2753824
CAS RN: 1798540-94-9
M. Wt: 395.52
InChI Key: KTLIUDUMULXYOX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a benzo[d]oxazol-2-yl group, a pyrrolidin-2-yl group, a methylthio phenyl group, and a propanamide group .

Scientific Research Applications

Synthesis and Drug Design

The research on analogs of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(methylthio)phenyl)propanamide highlights its utility in synthesizing compounds with potential anticonvulsant, antibacterial, and antiviral activities. For example, derivatives have been synthesized as potential new hybrid anticonvulsant agents, showing promising results in preclinical seizure models and demonstrating better safety profiles compared to established antiepileptic drugs (Kamiński et al., 2016). Similarly, new Schiff bases synthesized from related compounds have shown good antibacterial activity and promising results as SARS-CoV-2 inhibitors in molecular docking studies (Al‐Janabi et al., 2020).

Catalysis and Material Science

The compound's structural framework has also been employed in the design of organometallic complexes for catalytic applications. For instance, half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands have been explored for catalytic oxidation and transfer hydrogenation, showcasing the versatility of related structures in catalysis (Saleem et al., 2013).

Heterocyclic Chemistry and Synthesis

The structural elements of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(methylthio)phenyl)propanamide serve as key intermediates in the synthesis of heterocyclic compounds. These compounds have been applied in the synthesis of diverse heterocyclic structures, contributing to the development of new therapeutic agents and materials with unique properties (Harutyunyan et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been shown to have tumor inhibitory activity , suggesting potential targets within cancerous cells.

Mode of Action

Related compounds have been shown to exhibit antiangiogenic effects and promote apoptosis , which could suggest a similar mode of action for this compound.

Biochemical Pathways

The promotion of apoptosis suggests that it may affect pathways related to cell death and survival .

Result of Action

Related compounds have been shown to exhibit antiproliferative potency against certain carcinoma cell lines , suggesting that this compound may have similar effects.

properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-(4-methylsulfanylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-28-18-11-8-16(9-12-18)10-13-21(26)23-15-17-5-4-14-25(17)22-24-19-6-2-3-7-20(19)27-22/h2-3,6-9,11-12,17H,4-5,10,13-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLIUDUMULXYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(methylthio)phenyl)propanamide

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